Diethyl Maleate

Catalog No.
S526035
CAS No.
141-05-9
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl Maleate

CAS Number

141-05-9

Product Name

Diethyl Maleate

IUPAC Name

diethyl (Z)-but-2-enedioate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5-

InChI Key

IEPRKVQEAMIZSS-WAYWQWQTSA-N

SMILES

Array

solubility

1.40E+04 mg/L @ 30 °C (exp)

Synonyms

diethyl maleate, diethyl maleic acid diester, diethylmaleate, ethyl hydrogen maleate, ethyl maleate, maleic acid diethyl ester, maleic acid, ethyl ester, monoethyl maleate

Canonical SMILES

CCOC(=O)C=CC(=O)OCC

Isomeric SMILES

CCOC(=O)/C=C\C(=O)OCC

The exact mass of the compound Diethyl maleate is 172.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Supplementary Records. It belongs to the ontological category of maleate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Diethyl maleate (CAS 141-05-9) is an α,β-unsaturated dicarboxylic acid ester that serves as a highly versatile Michael acceptor, dienophile, and copolymerization monomer. As a clear, colorless liquid with a boiling point of approximately 225 °C, it provides a critical balance of moderate volatility and low viscosity, making it highly processable in both industrial scale-ups and laboratory syntheses . It is widely procured as a foundational intermediate for pharmaceutical synthesis, a crosslinking agent in polymer chemistry, and a specialized comonomer in vinyl acetate and acrylic emulsions, where its distinct steric and electronic profile dictates final material properties [1].

Substituting diethyl maleate with its trans-isomer (diethyl fumarate) or its longer-chain analog (dibutyl maleate) fundamentally alters reaction kinetics, aqueous partitioning, and product architecture. For example, replacing it with dibutyl maleate in emulsion polymerizations drastically reduces the water-oil partition coefficient, leading to incomplete monomer conversions and thinner capsule shells [1]. Furthermore, substituting with diethyl fumarate accelerates Michael addition rates by nearly 400% and flips the stereochemical outcome of Diels-Alder cycloadditions from cis to trans, compromising target molecule specificity [2]. These stark differences in steric hindrance, phase partitioning, and isomeric geometry make generic substitution unviable for precision manufacturing.

Emulsion Polymerization Conversion and Aqueous Partitioning

In interfacial free radical alternating copolymerizations, the choice of dialkyl maleate strictly dictates the reaction's completion and structural yield. Diethyl maleate exhibits a water-oil partition coefficient of 0.14, which broadens the zone of polymerization into the aqueous phase. This allows the polymerization to reach ~100% conversion in approximately 10 hours. In contrast, substituting with the more hydrophobic dibutyl maleate (partition coefficient 0.086) causes the reaction to stall at merely ~52% conversion after 6 hours, resulting in significantly thinner capsule shells [1].

Evidence DimensionMonomer conversion rate and water-oil partition coefficient
Target Compound Data~100% conversion (10 h); Partition coefficient = 0.14
Comparator Or BaselineDibutyl maleate: ~52% conversion (6 h); Partition coefficient = 0.086
Quantified Difference48% higher ultimate conversion and 62% higher aqueous partitioning for diethyl maleate
ConditionsInterfacial alternating copolymerization with vinyl gluconamide at 60 °C

Buyers formulating aqueous-core microcapsules or specific emulsion polymers must select diethyl maleate to ensure complete monomer conversion and robust shell thickness.

Thiol-Michael Addition Kinetics and Steric Control

The stereochemistry of the maleate/fumarate core drastically impacts its behavior as a Michael acceptor. In base-catalyzed thiol-Michael reactions, the trans-isomer diethyl fumarate exhibits almost 4 times the reactivity of the cis-isomer diethyl maleate [1]. Because both compounds possess identical electron-withdrawing ester groups, this kinetic difference is purely driven by the cis vs. trans isomerism.

Evidence DimensionBase-catalyzed thiol-Michael reaction rate
Target Compound DataBaseline controlled reaction rate (cis-isomer)
Comparator Or BaselineDiethyl fumarate (trans-isomer): ~4x faster reaction rate
Quantified DifferenceDiethyl fumarate is nearly 400% more reactive than diethyl maleate
ConditionsBase-catalyzed thiol-Michael addition with hexanethiol/ethanethiol

Diethyl maleate is the necessary choice when a slower, highly controlled Michael addition is required to prevent runaway exothermic reactions or to manage step-growth polymerization pacing.

Radical Copolymerization Reactivity with Styrene

When copolymerizing with styrene radicals, diethyl maleate demonstrates a significantly lower reactivity ratio compared to its trans-isomer. The reactivity of diethyl maleate toward the styrene radical is 0.2, whereas diethyl fumarate exhibits a reactivity of 2.5 [1]. This stark contrast allows diethyl maleate to be used for the sparse, controlled incorporation of ester functional groups into a styrenic backbone, avoiding the rapid, dense block-like incorporation seen with fumarates.

Evidence DimensionReactivity ratio toward styrene radical
Target Compound DataReactivity ratio = 0.2
Comparator Or BaselineDiethyl fumarate: Reactivity ratio = 2.5
Quantified Difference12.5-fold lower reactivity for diethyl maleate
ConditionsFree radical copolymerization with styrene monomer

Procurement teams sourcing comonomers for styrenic resins should select diethyl maleate to achieve sparse, evenly distributed functionalization without disrupting the primary polymer backbone.

Absolute Stereospecificity in [4+2] Cycloadditions

In Diels-Alder pericyclic reactions, the geometry of the dienophile dictates the stereochemistry of the resulting cyclic product. A room-temperature reaction between 1,3-butadiene and diethyl maleate exclusively yields the cis-disubstituted cyclohexene product. Conversely, substituting with diethyl fumarate exclusively yields the trans-disubstituted product [1]. This absolute stereospecificity makes the choice between maleate and fumarate esters non-interchangeable in precision organic synthesis.

Evidence DimensionStereochemical configuration of the cycloaddition adduct
Target Compound Data100% cis-disubstituted cyclohexene product
Comparator Or BaselineDiethyl fumarate: 100% trans-disubstituted product
Quantified DifferenceComplete inversion of product stereochemistry (cis vs. trans)
ConditionsRoom-temperature [4+2] Diels-Alder reaction with 1,3-butadiene

Diethyl maleate is strictly required as the dienophile when the target pharmaceutical or fine chemical intermediate demands a cis-configuration in the resulting cyclic framework.

Synthesis of Cis-Disubstituted Pharmaceutical Intermediates

Because diethyl maleate exclusively yields cis-disubstituted products in [4+2] Diels-Alder cycloadditions, it is the mandatory dienophile for constructing cyclic frameworks where the cis-configuration is biologically or structurally required, completely ruling out the use of diethyl fumarate [1].

Aqueous-Core Microcapsule Production

In the formulation of submicron aqueous-core capsules via interfacial polymerization, diethyl maleate's specific partition coefficient (0.14) ensures the polymerization zone extends sufficiently into the aqueous phase. This guarantees ~100% monomer conversion and robust shell thickness, outperforming longer-chain analogs like dibutyl maleate which stall at ~52% conversion[2].

Controlled-Pacing Step-Growth Polymerizations

For base-catalyzed thiol-Michael reactions, diethyl maleate provides a controlled, moderate reaction rate that is nearly 4 times slower than its trans-isomer. This makes it ideal for step-growth polymerizations where managing exothermic heat release and preventing runaway kinetics are critical for batch reproducibility[3].

Sparse Functionalization of Styrenic Copolymers

Due to its low reactivity ratio (0.2) toward styrene radicals compared to diethyl fumarate (2.5), diethyl maleate is the preferred comonomer for introducing sparse, evenly distributed ester crosslinking handles into styrenic resins without forming dense, localized functional blocks [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline]

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

172.07355886 Da

Monoisotopic Mass

172.07355886 Da

Boiling Point

218.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

1 - 2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G81WQB56OL

GHS Hazard Statements

Aggregated GHS information provided by 274 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 274 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 269 of 274 companies with hazard statement code(s):;
H317 (99.26%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (80.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (72.49%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.11 mmHg

Pictograms

Irritant

Irritant

Other CAS

68988-24-9
71342-75-1
141-05-9
623-91-6

Wikipedia

Diethyl_maleate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Paint and Coating Manufacturing
Mining (except Oil and Gas) and support activities
2-Butenedioic acid (2Z)-, 1,4-diethyl ester: ACTIVE
2-Butenedioic acid (2E)-, 1,4-diethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
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